molecular formula C9H14F3NO4 B6225918 1-(4-hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid CAS No. 2770359-67-4

1-(4-hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid

Cat. No.: B6225918
CAS No.: 2770359-67-4
M. Wt: 257.2
InChI Key:
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Description

It is a colorless, odorless solid that is soluble in water and organic solvents. This compound is primarily used as a reagent in organic synthesis and has been utilized in a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid involves the conversion of 4-hydroxypiperidine to the corresponding ketone, followed by acylation with trifluoroacetic anhydride. The detailed steps are as follows:

  • 4-Hydroxypiperidine is dissolved in diethyl ether and dried over sodium sulfate .
  • Magnesium sulfate is added to the solution and the mixture is stirred for 30 minutes .
  • Trifluoroacetic anhydride is added dropwise to the solution and the mixture is stirred for 2 hours at room temperature .
  • The reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with diethyl ether .
  • The organic layer is washed with saturated sodium chloride solution and dried over magnesium sulfate .
  • The solvent is removed under reduced pressure to yield the crude product .
  • The crude product is purified by column chromatography using a mixture of diethyl ether and hexanes as the eluent to yield 1-(4-hydroxypiperidin-4-yl)ethan-1-one .
  • 1-(4-Hydroxypiperidin-4-yl)ethan-1-one is dissolved in trifluoroacetic acid and stirred at room temperature for 2 hours .
  • The solvent is removed under reduced pressure to yield the final product, this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid undergoes various types of chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction : It can be reduced to form alcohols or amines.
  • Substitution : The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
  • Substitution : Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
  • Oxidation : Ketones or carboxylic acids.
  • Reduction : Alcohols or amines.
  • Substitution : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid has been used in a variety of scientific research applications:

  • Chemistry : As a reagent in organic synthesis and as an intermediate in the synthesis of other compounds.
  • Biology : In the study of biochemical pathways and enzyme reactions.
  • Medicine : As a precursor in the synthesis of pharmaceuticals.
  • Industry : In the production of agrochemicals and polymers.

Mechanism of Action

The mechanism by which 1-(4-hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst or reagent in various chemical reactions, facilitating the formation of desired products. Its hydroxyl and trifluoroacetic acid groups play crucial roles in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds:

  • 4-Hydroxy-N-methylpiperidine-1-carboxylic acid .
  • 4-Hydroxypiperidine .
  • N-Methylpiperidine-1-carboxylic acid .

Uniqueness: 1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid is unique due to its combination of hydroxyl and trifluoroacetic acid groups, which confer specific reactivity and solubility properties. This makes it particularly useful in organic synthesis and as an intermediate in the production of various compounds.

Properties

CAS No.

2770359-67-4

Molecular Formula

C9H14F3NO4

Molecular Weight

257.2

Purity

95

Origin of Product

United States

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